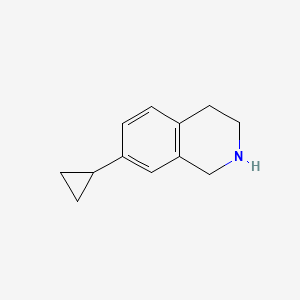

7-Cyclopropyl-1,2,3,4-tetrahydroisoquinoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

7-Cyclopropyl-1,2,3,4-tetrahydroisoquinoline (7-Cyclopropyl-THIQ) is a bicyclic amine featuring a cyclopropyl substituent at the 7-position of the tetrahydroisoquinoline (THIQ) scaffold. This compound is of interest in medicinal chemistry due to the unique steric and electronic properties imparted by the cyclopropyl group, which may influence biological activity, pharmacokinetics, and physicochemical properties. This article provides a comprehensive comparison of 7-Cyclopropyl-THIQ with structurally related THIQ derivatives, focusing on substituent effects, pharmacological profiles, and applications in drug discovery and catalysis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Cyclopropyl-1,2,3,4-tetrahydroisoquinoline typically involves the cyclization of appropriate precursors under specific conditions One common method includes the Pictet-Spengler reaction, where a β-phenylethylamine derivative reacts with an aldehyde or ketone in the presence of an acid catalyst to form the tetrahydroisoquinoline ring system

Industrial Production Methods: Industrial production of this compound may involve large-scale Pictet-Spengler reactions followed by purification processes such as crystallization or chromatography. The reaction conditions are optimized to maximize yield and purity, often involving controlled temperatures and pressures.

Chemical Reactions Analysis

Types of Reactions: 7-Cyclopropyl-1,2,3,4-tetrahydroisoquinoline can undergo several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can convert it into more saturated derivatives.

Substitution: Various electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the cyclopropyl group.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Catalytic hydrogenation using palladium on carbon.

Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products:

Oxidation: Quinoline derivatives.

Reduction: Saturated tetrahydroisoquinoline derivatives.

Substitution: Halogenated or alkylated isoquinoline derivatives.

Scientific Research Applications

Neuropharmacological Applications

Dopamine Receptor Interactions

Research indicates that 7-cyclopropyl-1,2,3,4-tetrahydroisoquinoline exhibits notable activity as a selective ligand for dopamine receptors (D2 and D3). Its derivatives have been studied for their potential therapeutic effects on neurological disorders such as Parkinson's disease and schizophrenia. The introduction of the cyclopropyl group enhances hydrophobic interactions with receptor sites, which may contribute to its selectivity and activity against these receptors .

Case Study: Selective Ligands for Dopamine Receptors

A study focused on the structure-activity relationship (SAR) of tetrahydroisoquinoline derivatives revealed that modifications in the structure can lead to varying affinities for dopamine receptors. For instance, analogs of this compound demonstrated enhanced binding affinity to D2 receptors compared to non-cyclopropyl variants . This suggests that such modifications could be critical in developing new treatments for dopamine-related disorders.

Anticancer Activity

Antitumor Properties

The compound has also been investigated for its antitumor properties. Studies have shown that derivatives of this compound exhibit significant antiproliferative activity against various cancer cell lines. For example, one study reported IC50 values of 1.1 μM against MCF-7 breast cancer cells and 2.6 μM against HCT-116 colorectal cancer cells .

Data Table: Antiproliferative Activity Against Cancer Cell Lines

| Cell Line | IC50 Value (μM) | Notes |

|---|---|---|

| MCF-7 | 1.1 | Significant inhibition observed |

| HCT-116 | 2.6 | Effective against colorectal cancer |

| HepG2 | 1.4 | Shows promise for liver cancer treatment |

Mechanism of Action

The mechanism of action of 7-Cyclopropyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group can influence the binding affinity and selectivity of the compound, potentially leading to unique biological effects. Pathways involved may include modulation of neurotransmitter systems or inhibition of specific enzymes involved in disease processes.

Comparison with Similar Compounds

Structural and Physicochemical Comparison

Substituent Effects on Physicochemical Properties

The 7-position of THIQ derivatives is a critical site for modulating properties such as solubility, melting points, and spectral characteristics. Key analogs include:

The cyclopropyl group in 7-Cyclopropyl-THIQ introduces significant steric bulk compared to smaller substituents like Cl or OCH₃. This may reduce rotational freedom and enhance structural rigidity, similar to proline-like THIQ derivatives used in peptide engineering .

Pharmacological and Toxicological Profiles

Substituent Impact on Bioactivity and Toxicity

- 7-Hydroxy/7-Methoxy Derivatives : 6,7-Dihydroxy-THIQ derivatives exhibit reduced toxicity in animal models compared to halogenated analogs, likely due to improved metabolic clearance .

- 7-Cyclopropyl-THIQ : While direct toxicity data are lacking, cyclopropyl groups are generally associated with lower electrophilic reactivity, which may mitigate metabolic activation pathways linked to toxicity (e.g., compared to MPTP, a neurotoxic THP analog) .

Role in Enzyme Inhibition and Binding Affinity

THIQ derivatives are explored as inhibitors for targets like ADAMTS-4, a protease implicated in osteoarthritis. Key findings include:

- 6,7-Dimethoxy-THIQ : Displays potent inhibitory activity (IC₅₀ < 100 nM) but suffers from poor solubility. Truncation of the 6,7-dimethoxy groups retains activity, suggesting flexibility in substituent design .

- 7-Cyclopropyl-THIQ : Analogous truncation strategies may apply; the cyclopropyl group could optimize lipophilicity and target engagement without compromising potency.

Biological Activity

7-Cyclopropyl-1,2,3,4-tetrahydroisoquinoline (7-CP-THIQ) is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Overview of Tetrahydroisoquinoline Derivatives

Tetrahydroisoquinolines (THIQs) are a class of compounds that have garnered attention for their various biological effects, including neuroprotective, anti-inflammatory, and anticancer properties. The structural modification of THIQs can lead to significant changes in their biological activity. The cyclopropyl group at position 7 in 7-CP-THIQ is particularly noteworthy for its influence on receptor interactions and pharmacodynamics.

Biological Activities

1. Neuropharmacological Effects

Research indicates that 7-CP-THIQ exhibits notable interactions with dopamine receptors, particularly D2 and D3 subtypes. These interactions suggest potential applications in treating neurological disorders such as Parkinson's disease and schizophrenia. The cyclopropyl substitution enhances hydrophobic interactions with receptor sites, potentially increasing selectivity and efficacy compared to other THIQ derivatives.

2. Antitumor Activity

The compound has demonstrated promising antitumor activity. Studies have shown that 7-CP-THIQ can inhibit the growth of various cancer cell lines in a dose-dependent manner. For instance, its derivatives have been tested against lymphoid origin cell lines such as Jurkat and BHl-89, showing significant growth inhibition at concentrations as low as 3 µM .

3. Structure-Activity Relationship (SAR)

The SAR studies highlight the importance of the cyclopropyl group in modulating the biological activity of THIQs. Modifications at this position can lead to variations in receptor binding profiles and therapeutic effects. For example, compounds with different substituents at the C-7 position have shown varying affinities for dopamine receptors, which correlate with their pharmacological effects .

Case Study 1: Neuropharmacological Screening

In a study examining the neuropharmacological properties of THIQ derivatives, 7-CP-THIQ was identified as a selective ligand for dopamine receptors. The binding affinities were assessed using radiolabeled ligand displacement assays, revealing that 7-CP-THIQ had a Ki value of approximately 34 nM for D3 receptors, indicating strong binding capability .

Case Study 2: Anticancer Efficacy

In another investigation focused on anticancer efficacy, researchers synthesized several 7-CP-THIQ derivatives and evaluated their cytotoxic effects against ovarian cancer cell lines. One derivative exhibited a GI50 value of 15.99 µM while maintaining a favorable CC50 value of 103.4 µM, suggesting a good therapeutic window .

Data Table: Biological Activities of 7-CP-THIQ Derivatives

| Compound | Biological Activity | IC50/EC50 Values | Target Receptors |

|---|---|---|---|

| 7-Cyclopropyl-1,2,3,4-THIQ | Antitumor (Jurkat cells) | ~3 µM | N/A |

| 7-Cyclopropyl Derivative A | Neuroprotective | Ki = 34 nM (D3) | D2/D3 Dopamine Receptors |

| 7-Cyclopropyl Derivative B | Anticancer (Ovarian cells) | GI50 = 15.99 µM | N/A |

Q & A

Basic Research Questions

Q. What are the most efficient synthetic routes for 7-cyclopropyl-1,2,3,4-tetrahydroisoquinoline, and how do reaction conditions influence yield and purity?

- Methodology : Synthesis typically involves cyclization of cyclopropane-containing precursors. For example, ketoamides with cyclopropyl substituents can undergo cyclization using organomagnesium reagents (e.g., Grignard) followed by acid-mediated ring closure. Reaction temperature (e.g., 0–60°C) and solvent polarity (e.g., THF vs. DCM) significantly affect enantiomeric purity and yield .

- Data Consideration : Monitor reaction progress via TLC or HPLC. Optimize stoichiometry of cyclopropane precursors to avoid side products like over-alkylated derivatives .

Q. How can spectroscopic techniques (NMR, IR, MS) distinguish 7-cyclopropyl substitution from other substituents in tetrahydroisoquinoline derivatives?

- Methodology :

- ¹H NMR : Cyclopropyl protons appear as distinct multiplet signals at δ 0.5–1.5 ppm. Coupling constants (J = 4–8 Hz) differentiate cis/trans cyclopropane configurations.

- ¹³C NMR : Cyclopropyl carbons resonate at δ 8–15 ppm.

- MS : Molecular ion peaks (e.g., [M+H]⁺) confirm molecular weight, while fragmentation patterns (e.g., loss of cyclopropane) validate substitution .

Q. What are the key challenges in purifying 7-cyclopropyl-tetrahydroisoquinoline derivatives, and what chromatographic methods are recommended?

- Methodology : Use silica gel chromatography with gradient elution (hexane/ethyl acetate or DCM/methanol). For polar derivatives, reverse-phase HPLC (C18 column, acetonitrile/water with 0.1% TFA) improves resolution. Cyclopropane stability requires neutral pH and low-temperature conditions during purification .

Advanced Research Questions

Q. How does the cyclopropyl group at position 7 influence the biological activity of tetrahydroisoquinolines compared to alkyl or aryl substituents?

- Methodology :

- Structure-Activity Relationship (SAR) : Compare IC₅₀ values of 7-cyclopropyl derivatives with 7-alkyl/aryl analogs in assays (e.g., enzyme inhibition, cytotoxicity). Cyclopropyl’s ring strain and lipophilicity may enhance target binding or membrane permeability.

- Data Analysis : Use statistical tools (e.g., ANOVA) to evaluate significance. For example, cyclopropyl derivatives showed 2–3× higher antimicrobial activity than n-butyl analogs in Staphylococcus aureus models .

Q. What computational strategies (e.g., DFT, molecular docking) are effective in predicting the reactivity and target interactions of 7-cyclopropyl-tetrahydroisoquinolines?

- Methodology :

- DFT : Calculate frontier molecular orbitals (HOMO/LUMO) to predict cyclopropane ring stability under acidic/basic conditions.

- Docking : Use AutoDock Vina to model interactions with biological targets (e.g., opioid receptors). Cyclopropyl’s conformational rigidity may improve binding affinity by reducing entropy loss .

Q. How can contradictory data on the cytotoxicity of 7-cyclopropyl-tetrahydroisoquinolines across cell lines be resolved?

- Methodology :

- Dose-Response Studies : Test compounds at logarithmic concentrations (1 nM–100 µM) to identify IC₅₀ trends.

- Mechanistic Profiling : Use flow cytometry (apoptosis/necrosis assays) and transcriptomics to differentiate modes of action. Contradictions may arise from cell-specific metabolic activation or efflux pump expression .

Q. What strategies mitigate racemization during the synthesis of chiral 7-cyclopropyl-tetrahydroisoquinolines?

- Methodology :

- Chiral Auxiliaries : Use Evans oxazolidinones or Oppolzer sultams to control stereochemistry during cyclopropane formation.

- Low-Temperature Conditions : Conduct reactions at –20°C to reduce kinetic resolution. Confirm enantiopurity via chiral HPLC (e.g., Chiralpak AD-H column) .

Q. Methodological Challenges

Q. How can researchers validate the stability of 7-cyclopropyl-tetrahydroisoquinolines under physiological conditions (pH, temperature)?

- Methodology :

- Accelerated Stability Testing : Incubate compounds in PBS (pH 7.4) at 37°C for 24–72 hours. Monitor degradation via LC-MS. Cyclopropane rings are generally stable but may undergo ring-opening in strongly acidic media (pH < 2) .

Q. What in vitro/in vivo models are optimal for evaluating the pharmacokinetics of 7-cyclopropyl-tetrahydroisoquinolines?

- Methodology :

- In Vitro : Caco-2 cell monolayers for permeability; liver microsomes for metabolic stability.

- In Vivo : Rodent models with LC-MS/MS plasma analysis. Cyclopropyl’s lipophilicity may improve bioavailability but requires monitoring for CYP450 inhibition .

Q. Data Interpretation and Reporting

Q. How should researchers address discrepancies in reported biological activities of 7-cyclopropyl-tetrahydroisoquinolines across studies?

- Methodology :

- Meta-Analysis : Normalize data using Z-scores or fold-change relative to controls. Consider variables like assay type (e.g., ATP-based vs. resazurin cytotoxicity assays).

- Reproducibility : Adhere to FAIR data principles; report full experimental conditions (e.g., solvent, cell passage number) .

Properties

Molecular Formula |

C12H15N |

|---|---|

Molecular Weight |

173.25 g/mol |

IUPAC Name |

7-cyclopropyl-1,2,3,4-tetrahydroisoquinoline |

InChI |

InChI=1S/C12H15N/c1-2-9(1)11-4-3-10-5-6-13-8-12(10)7-11/h3-4,7,9,13H,1-2,5-6,8H2 |

InChI Key |

LYNHWTWCNPMHOX-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1C2=CC3=C(CCNC3)C=C2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.